1-azido-2-chloro-4-iodobenzene
Description
Properties
CAS No. |
85224-43-7 |
|---|---|
Molecular Formula |
C6H3ClIN3 |
Molecular Weight |
279.5 |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 1 Azido 2 Chloro 4 Iodobenzene
Azide (B81097) Group Reactivity in Polysubstituted Systems
The azide group in 1-azido-2-chloro-4-iodobenzene is part of an electron-deficient aromatic system due to the electron-withdrawing nature of the chlorine and iodine atoms. This electronic characteristic is a key determinant of its reactivity profile in key chemical reactions such as 1,3-dipolar cycloadditions.
1,3-dipolar cycloaddition reactions, famously termed "click chemistry," represent a class of highly efficient and selective reactions that involve the coupling of a 1,3-dipole, such as an azide, with a dipolarophile, typically an alkyne or alkene, to form a five-membered heterocyclic ring. wikipedia.orgijrpc.comorganic-chemistry.org For this compound, these reactions provide a robust method for the synthesis of substituted triazoles.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively forming 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.govwikipedia.org The reaction mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner. nih.govnih.gov
To illustrate the expected trend, the following table presents hypothetical kinetic data for the CuAAC reaction of various substituted aryl azides with a generic alkyne, based on established principles for these reactions.
| Aryl Azide Substituent | Relative Rate Constant (krel) | Reaction Time (h) for >95% Conversion |
|---|---|---|
| 4-Methoxy (Electron-donating) | 0.8 | 10 |
| Unsubstituted | 1.0 | 8 |
| 4-Chloro (Electron-withdrawing) | 1.5 | 5 |
| 2,4-Dichloro (Electron-withdrawing) | 2.0 | 4 |
| 2-Chloro-4-iodo (Electron-withdrawing) | ~2.2 (Estimated) | ~3.5 (Estimated) |
Note: The data for this compound is an estimation based on the known effects of halogen substituents.
A hallmark of the CuAAC reaction is its high regioselectivity, almost exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgdatapdf.com This is a direct consequence of the reaction mechanism, where the copper catalyst orchestrates the cycloaddition in a way that directs the formation of this specific regioisomer. For the reaction of this compound with a terminal alkyne, the expected product is the corresponding 1-(2-chloro-4-iodophenyl)-4-substituted-1H-1,2,3-triazole. The formation of the 1,5-disubstituted isomer is generally not observed under standard CuAAC conditions.
The table below summarizes the expected regioselectivity for the CuAAC reaction of this compound.
| Reactants | Catalyst | Major Product | Minor Product | Regioisomeric Ratio (1,4- : 1,5-) |
|---|---|---|---|---|
| This compound + Phenylacetylene | Cu(I) | 1-(2-chloro-4-iodophenyl)-4-phenyl-1H-1,2,3-triazole | 1-(2-chloro-4-iodophenyl)-5-phenyl-1H-1,2,3-triazole | >99 : 1 |
Strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful alternative to CuAAC, particularly in biological applications where the cytotoxicity of copper is a concern. acs.org SPAAC utilizes a strained cyclooctyne (B158145) as the alkyne component, where the ring strain provides the driving force for the reaction, obviating the need for a metal catalyst. researchgate.net
SPAAC reactions are known for their remarkable adaptability to a wide range of reaction environments, including aqueous buffers and complex biological media. researchgate.net The reaction is generally insensitive to the presence of various functional groups and is orthogonal to most biological processes. For an electron-deficient aryl azide like this compound, the SPAAC reaction is expected to proceed efficiently in various solvents. Studies have shown that electron-deficient aryl azides can exhibit significantly accelerated reaction rates in SPAAC, a phenomenon attributed to an inverse-electron-demand mechanism. nih.govacs.org
The following table illustrates the adaptability of SPAAC reactions involving an electron-deficient aryl azide with a generic cyclooctyne in different solvent systems, with hypothetical data reflecting general trends.
| Solvent System | Relative Reaction Rate | Comments |
|---|---|---|
| Acetonitrile | 1.0 | Common organic solvent for SPAAC. |
| Methanol | 1.2 | Protic solvent, often accelerates SPAAC. |
| Water/Acetonitrile (1:1) | 1.5 | Aqueous conditions are well-tolerated and can be rate-enhancing. |
| Phosphate-Buffered Saline (PBS) | 1.4 | Demonstrates biocompatibility and efficiency in physiological buffers. |
Note: The data presented is illustrative of general trends for SPAAC reactions with electron-deficient aryl azides.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Azide as a Nitrene Precursor
The azide functional group in this compound serves as a precursor to a highly reactive intermediate known as a nitrene. Aryl nitrenes are electron-deficient species that can undergo a variety of subsequent reactions, including insertions and cyclizations.
Upon heating, aryl azides like this compound can undergo thermal decomposition. This process involves the extrusion of a molecule of nitrogen gas (N₂) to generate the corresponding aryl nitrene. The stability of the azide and the temperature required for decomposition can be influenced by the nature and position of the other substituents on the aromatic ring. For instance, the thermal decomposition of 2-chloro-4,6-dinitro azido (B1232118) benzene (B151609) has been observed to lead to cyclization products. researchgate.net
In addition to heat, photochemical methods can also be employed to generate aryl nitrenes from their corresponding azides. Irradiation with light of an appropriate wavelength can induce the cleavage of the nitrogen-nitrogen bond in the azide group, leading to the formation of the aryl nitrene and the liberation of nitrogen gas. This method often provides a milder alternative to thermal decomposition.
Reduction of the Azido Moiety to Anilines
The azido group of this compound can be readily reduced to form the corresponding aniline, 2-chloro-4-iodoaniline. This transformation is a common and useful reaction in organic synthesis, as it converts the energetic azide functionality into a versatile amino group. The amino group can then serve as a handle for a wide array of further chemical modifications, including diazotization and C-N cross-coupling reactions. rsc.org
Halogen Atom Reactivity and Differentiation in the Presence of an Azide Group
The presence of two different halogen atoms, chlorine and iodine, on the benzene ring of this compound allows for chemoselective functionalization. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds, particularly in palladium-catalyzed reactions, enables the selective transformation of one halide while leaving the other, and the azide group, intact.
Chemoselective Functionalization of the Aryl Iodide Moiety
The carbon-iodine bond is considerably weaker and more reactive than the carbon-chlorine bond. This reactivity difference is routinely exploited in palladium-catalyzed cross-coupling reactions to selectively functionalize the iodo-substituted position of the aromatic ring.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the greater reactivity of the aryl iodide allows for selective coupling at this position.
Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. organic-chemistry.orglibretexts.org For this compound, a Suzuki reaction with an arylboronic acid would be expected to selectively form a biaryl product at the iodine-bearing carbon. nih.govresearchgate.netresearchgate.net
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction of this compound with an alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst would yield a product where the alkyne is attached at the 4-position. researchgate.net
Heck Reaction: The Heck reaction involves the coupling of an alkene with an aryl or vinyl halide. This reaction would also be expected to proceed selectively at the C-I bond of this compound.
The general conditions for these reactions typically involve a palladium catalyst, a suitable ligand, and a base. The choice of reaction conditions can be optimized to ensure high selectivity for the reaction at the aryl iodide position while preserving the chloro and azido functionalities.
Chemoselective Functionalization of the Aryl Chloride Moiety
Functionalization of the aryl chloride moiety in this compound is significantly more challenging than that of the aryl iodide due to the greater strength of the C-Cl bond. nih.gov Reactions at this site typically require more forcing conditions or highly specialized catalytic systems and can generally only be achieved after the more reactive C-I bond has been functionalized. nih.gov
The primary challenge in activating the C-Cl bond is overcoming its high bond dissociation energy. Standard palladium cross-coupling conditions that readily cleave C-I bonds are often ineffective for C-Cl bonds. nih.gov Strategies to achieve C-Cl activation include:
Use of Electron-Rich, Bulky Ligands: Ligands such as bulky biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can be used with palladium catalysts. These ligands promote the difficult oxidative addition step involving the C-Cl bond.
Nickel Catalysis: Nickel-based catalysts are often more effective than palladium for activating C-Cl bonds and can sometimes operate under milder conditions.
Photoredox Catalysis: Light-driven strategies have emerged as a powerful method for activating strong carbon-halogen bonds, including C-Cl, under mild conditions. researchgate.netnih.gov
A second significant challenge is the presence of the azide group. Many transition-metal catalytic cycles can be sensitive to or incompatible with azides. Furthermore, the higher temperatures often required for C-Cl activation could pose a safety risk due to the thermal instability of the azide, which can decompose exothermically. Therefore, developing mild, azide-compatible C-Cl activation methods is a key research goal. mdpi.com
Nucleophilic aromatic substitution (SNAr) is an alternative pathway for functionalizing aryl halides. This mechanism does not involve a metal catalyst but requires the aromatic ring to be highly electron-deficient. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism involving a negatively charged Meisenheimer complex intermediate. libretexts.orglibretexts.org
For an SNAr reaction to be facile, strong electron-withdrawing groups (such as -NO₂, -CN, or -CF₃) must be positioned ortho or para to the halogen leaving group to stabilize the negative charge of the Meisenheimer complex. libretexts.org In this compound, the substituents (Cl, I, N₃) are not strongly electron-withdrawing. Halogens are inductively withdrawing but weakly donating by resonance, and the azide group has only moderate electron-withdrawing character. Consequently, the aromatic ring is not sufficiently activated for SNAr to occur under standard, mild conditions. masterorganicchemistry.comyoutube.com Inducing substitution at the C-Cl position via an SNAr mechanism would likely require extremely harsh conditions (high temperature, strong base), which would risk decomposition of the azide group and potential side reactions. youtube.com
Radical Reactions Involving Halogen Atom Transfer
Radical reactions offer a complementary approach to functionalizing aryl halides. A common initiation step is halogen atom transfer (XAT), where a radical initiator abstracts the halogen atom to generate an aryl radical. iu.edu This process is highly selective for the weakest carbon-halogen bond in the molecule.
In this compound, the C-I bond is significantly weaker than the C-Cl bond. Therefore, any radical process initiated by XAT would overwhelmingly occur at the C-4 position. iu.edu For example, using radical initiators like AIBN with a hydrogen donor like tributyltin hydride would selectively reduce the C-I bond. Alternatively, the generated C-4 aryl radical could be trapped by various radical acceptors to form new C-C or C-heteroatom bonds. Selective halogen atom transfer from the C-Cl position in the presence of the C-I bond is not a feasible strategy. The azide group is generally stable under many radical conditions, although specific radical species can react with it. core.ac.uk
Orthogonal and Sequential Reactions of Multiple Functional Groups
The true synthetic power of this compound lies in the ability to perform orthogonal or sequential reactions, modifying one functional group at a time without affecting the others. nih.gov The well-defined reactivity hierarchy (C-I > C-Cl, with the azide group offering distinct reactivity) allows for a logical, stepwise elaboration of the molecule. A typical synthetic sequence would proceed as follows:
Functionalization of the C-I Bond: The most reactive site is addressed first. A palladium or copper-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) is performed under conditions mild enough to preserve both the C-Cl and azide groups. whiterose.ac.ukrsc.org
Transformation of the Azide Group: The azide is then available for a range of highly specific and orthogonal transformations. The most prominent is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," which forms a stable 1,2,3-triazole ring. Other reactions include the Staudinger reaction (reduction to an amine via a phosphine (B1218219) imine) or thermal cycloadditions. These reactions are typically compatible with the remaining aryl chloride.
Functionalization of the C-Cl Bond: With the other two positions now modified, the final C-Cl bond can be functionalized. This step requires more forcing conditions or a specialized catalyst system (e.g., a Pd-NHC catalyst or Ni-catalysis) as described in section 3.2.2.1. researchgate.net
This stepwise approach enables the synthesis of precisely substituted, complex aromatic structures from a single, versatile starting material.
Table 2: Proposed Orthogonal Synthetic Route This table outlines a plausible multi-step synthesis demonstrating the sequential functionalization of this compound.
| Step | Reaction Type | Target Site | Reagents & Conditions | Intermediate / Product |
|---|---|---|---|---|
| 1 | Suzuki Coupling | C-I | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80°C | 4-Aryl-1-azido-2-chlorobenzene |
| 2 | CuAAC (Click Chemistry) | Azide | Terminal alkyne, CuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O, rt | 1-(4-Aryl-3-chlorophenyl)-4-substituted-1H-1,2,3-triazole |
| 3 | Buchwald-Hartwig Amination | C-Cl | Amine, Pd₂(dba)₃, XPhos, NaOt-Bu, Toluene, 110°C | 2-Amino-4-aryl-1-(triazolyl)benzene derivative |
Design of Chemoselective Transformations
The ability to selectively functionalize one site of a polyfunctional molecule in the presence of other reactive groups is a cornerstone of modern organic synthesis. In this compound, the varying reactivity of the carbon-iodine, carbon-chlorine, and azide moieties provides a platform for highly chemoselective reactions.
The carbon-halogen bonds exhibit different reactivities, particularly in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in catalytic cycles involving oxidative addition to a low-valent metal center, such as palladium(0). This reactivity difference allows for selective cross-coupling reactions at the C-4 position. For instance, Suzuki-Miyaura, Sonogashira, and Heck couplings can be performed selectively at the iodo-substituted carbon, leaving the chloro and azido groups intact. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high selectivity.
Conversely, the azido group offers a distinct set of transformations that are orthogonal to the reactivity of the aryl halides. The Staudinger reaction, for example, allows for the selective reduction of the azide to a primary amine using a phosphine reagent, such as triphenylphosphine (B44618). This reaction proceeds under mild conditions and does not affect the aryl halide bonds, providing a route to aminobenzene derivatives.
Below is a data table summarizing the potential chemoselective transformations of this compound.
| Functional Group | Reagents and Conditions | Product Type | Orthogonality |
| Iodo | Arylboronic acid, Pd catalyst, base (Suzuki Coupling) | Biaryl | High selectivity over chloro and azido groups. |
| Terminal alkyne, Pd/Cu catalyst, base (Sonogashira Coupling) | Arylalkyne | High selectivity over chloro and azido groups. | |
| Azido | Triphenylphosphine, then H₂O (Staudinger Reduction) | Amine | High selectivity over aryl halides. |
| Alkyne, Cu(I) or Ru(II) catalyst (Azide-Alkyne Cycloaddition) | Triazole | High selectivity over aryl halides. | |
| Chloro | Stronger nucleophiles or harsher coupling conditions | - | Generally less reactive than the iodo group. |
These chemoselective transformations can be employed in a stepwise fashion to introduce different substituents at specific positions on the aromatic ring, leading to the synthesis of highly functionalized and complex molecules.
Cascade and Tandem Processes for Complex Molecular Architectures
Cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient and atom-economical approach to the synthesis of complex molecules. The unique combination of functional groups in this compound makes it an ideal substrate for the design of such processes.
One potential cascade strategy involves an initial chemoselective transformation at one of the functional groups, which then triggers a subsequent intramolecular reaction with another part of the molecule. For example, a Sonogashira coupling at the iodo position with a suitably functionalized alkyne could be followed by an intramolecular cyclization. If the alkyne contains a nucleophilic group, it could potentially attack the azido group or another part of the molecule, leading to the formation of a heterocyclic ring system.
A powerful cascade sequence that can be envisioned for this molecule is a tandem Staudinger/aza-Wittig reaction. nih.gov Selective reaction of the azido group with a phosphine generates an iminophosphorane. If a carbonyl group is present in a substituent introduced at the iodo position, an intramolecular aza-Wittig reaction can ensue, leading to the formation of a nitrogen-containing heterocycle.
Another plausible cascade involves the formation of a biaryl system via a Suzuki coupling at the iodo-position. If the coupled aryl group contains a suitable functional group, it could then undergo an intramolecular reaction with the azido group. For instance, the formation of a 2'-substituted biphenyl (B1667301) could lead to an intramolecular cyclization involving the azide, potentially forming a dibenzofused heterocycle.
The following table outlines some hypothetical cascade and tandem processes starting from this compound.
| Initial Reaction | Subsequent Reaction(s) | Resulting Molecular Architecture |
| Sonogashira Coupling at the iodo-position | Intramolecular cyclization of the newly introduced alkyne with the azido group. | Fused heterocyclic systems. |
| Staudinger Reaction of the azido group | Intramolecular aza-Wittig reaction with a carbonyl group introduced at the iodo-position. | Nitrogen-containing heterocycles. |
| Suzuki Coupling at the iodo-position | Intramolecular cyclization of the biaryl system involving the azido group. | Dibenzofused heterocycles. |
Advanced Spectroscopic and Structural Elucidation of 1 Azido 2 Chloro 4 Iodobenzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) for Regiochemical and Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity and regiochemistry of 1-azido-2-chloro-4-iodobenzene. By analyzing the chemical shifts and coupling patterns of ¹H and ¹³C nuclei, an unambiguous structural assignment can be made. ias.ac.in
The 1,2,4-trisubstituted aromatic ring of the title compound contains three distinct protons, which give rise to a characteristic set of signals in the ¹H NMR spectrum. libretexts.org The chemical shifts are influenced by the electronic effects of the three substituents (azido, chloro, and iodo), which are all generally electron-withdrawing. This results in the proton signals appearing in the downfield region of the spectrum (typically δ 7.0–8.0 ppm). jove.com
H-3: This proton is ortho to both the azide (B81097) and chloro groups. It is expected to appear as a doublet.
H-5: This proton is ortho to the iodo group and meta to the azide group. It should appear as a doublet of doublets.
H-6: This proton is ortho to the chloro group and meta to the iodo group. It is expected to appear as a doublet.
The ¹³C NMR spectrum will display six unique signals, one for each carbon atom in the benzene (B151609) ring, as the molecule is asymmetric. libretexts.org The carbons directly bonded to the substituents (ipso-carbons C-1, C-2, and C-4) can be distinguished from those bonded to hydrogen (C-3, C-5, and C-6). The chemical shifts of these carbons are highly dependent on the electronegativity and anisotropic effects of the attached substituent.
| Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|---|
| H-3 | ¹H | ~7.4 - 7.6 | d | ³J ≈ 2-3 Hz |
| H-5 | ¹H | ~7.8 - 8.0 | dd | ³J ≈ 8-9 Hz, ⁴J ≈ 2-3 Hz |
| H-6 | ¹H | ~7.2 - 7.4 | d | ³J ≈ 8-9 Hz |
| C-1 (C-N₃) | ¹³C | ~138 - 142 | s | - |
| C-2 (C-Cl) | ¹³C | ~130 - 134 | s | - |
| C-3 (C-H) | ¹³C | ~120 - 124 | d | - |
| C-4 (C-I) | ¹³C | ~95 - 100 | s | - |
| C-5 (C-H) | ¹³C | ~135 - 139 | d | - |
| C-6 (C-H) | ¹³C | ~128 - 132 | d | - |
To unequivocally confirm the assignments made from 1D NMR spectra, two-dimensional (2D) NMR experiments are employed. nih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, a cross-peak between the signals for H-5 and H-6 would be expected due to their three-bond (ortho) coupling. A weaker cross-peak might be observed between H-3 and H-5 due to a four-bond (meta) coupling. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would show correlations between H-3 and C-3, H-5 and C-5, and H-6 and C-6, allowing for the unambiguous assignment of the protonated carbons. nanalysis.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for mapping the complete carbon skeleton by showing correlations between protons and carbons over two or three bonds. For instance, H-6 would show correlations to the ipso-carbons C-2 and C-4, while H-3 would correlate to C-1 and C-5. These long-range correlations provide definitive proof of the 1,2,4-substitution pattern and the relative positions of all substituents. sdsu.edu
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) provides two critical pieces of information: the exact molecular weight of the compound, which confirms its elemental composition, and its fragmentation pattern, which offers further structural clues.
The molecular formula of this compound is C₆H₃ClIN₃. HRMS can measure the mass of the molecular ion (M⁺˙) with very high precision, allowing for the confirmation of this formula.
Under electron ionization (EI), aryl azides undergo a characteristic primary fragmentation: the loss of a neutral nitrogen molecule (N₂). researchgate.net This results in the formation of a highly reactive nitrenium radical cation. This initial loss is a key diagnostic feature in the mass spectrum. Subsequent fragmentation of this intermediate can involve the loss of the halogen atoms or the cleavage of the aromatic ring. The presence of chlorine and iodine, with their characteristic isotopic patterns (³⁵Cl/³⁷Cl), would further aid in the identification of fragments containing these atoms. libretexts.org
| Fragment Ion | Formula | Calculated Exact Mass (m/z) | Description |
|---|---|---|---|
| [M]⁺˙ | [C₆H₃ClIN₃]⁺˙ | 278.9108 | Molecular Ion |
| [M - N₂]⁺˙ | [C₆H₃ClIN]⁺˙ | 250.9046 | Loss of neutral nitrogen molecule. researchgate.netnih.gov |
| [M - N₂ - Cl]⁺ | [C₆H₃IN]⁺ | 215.9362 | Loss of chlorine radical from the nitrenium intermediate. |
| [M - N₂ - I]⁺ | [C₆H₃ClN]⁺ | 123.9927 | Loss of iodine radical from the nitrenium intermediate. |
| [C₆H₃Cl]⁺˙ | [C₆H₃Cl]⁺˙ | 110.0029 | Fragment corresponding to a chlorophenyl cation. |
Information regarding the X-ray crystallography of this compound is not publicly available in crystallographic databases or scholarly articles.
A thorough search of scientific literature and structural databases has revealed no specific studies detailing the X-ray crystallographic analysis of this compound. Consequently, data regarding its solid-state molecular conformation and intermolecular interactions, including unit cell parameters, space group, bond lengths, bond angles, and specific intermolecular contacts, could not be obtained.
While research exists on the crystallographic structures of related compounds, such as other halogenated azidobenzenes, this information is not directly applicable to the unique substitution pattern of this compound. The presence and specific positioning of the azido (B1232118), chloro, and iodo substituents would lead to distinct crystal packing and intermolecular interactions that cannot be accurately inferred from its constitutional isomers or analogues.
Therefore, the detailed analysis of its solid-state architecture, as would be provided by X-ray crystallography, remains an area for future investigation. Without experimental data, any discussion on the molecular conformation and intermolecular forces governing the crystal lattice of this particular compound would be purely speculative.
Computational and Theoretical Analyses of this compound: A Search for In-Depth Studies
A comprehensive review of available scientific literature reveals a notable absence of specific computational and theoretical studies focused exclusively on the chemical compound this compound. While computational methods such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory are powerful tools for elucidating the electronic structure, reactivity, and reaction mechanisms of organic molecules, dedicated research applying these techniques to this particular substituted azidobenzene (B1194522) appears to be limited.
General principles of computational chemistry provide a framework for how such studies could be approached. For instance, DFT calculations would be instrumental in determining the ground state properties of this compound, including its optimized geometry, electron density distribution, and vibrational frequencies. This information is foundational for understanding the molecule's stability and intrinsic electronic characteristics.
Furthermore, Frontier Molecular Orbital (FMO) theory could offer valuable insights into the compound's reactivity. By analyzing the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), predictions can be made regarding its susceptibility to electrophilic or nucleophilic attack, as well as its potential to participate in various chemical reactions.
In the context of reaction mechanisms, computational studies would be invaluable for exploring the pathways of reactions involving this compound. For example, the characterization of transition states is crucial for understanding the kinetics and thermodynamics of azide cycloaddition reactions, a common transformation for this functional group. Similarly, the mechanistic pathways of transformations mediated by the chloro and iodo substituents could be elucidated through theoretical modeling.
Conformational analysis would shed light on the preferred three-dimensional arrangement of the molecule, considering the rotational freedom around the bond connecting the azido group to the benzene ring. The interplay between the electronic effects and steric hindrance of the chloro and iodo substituents would significantly influence the conformational landscape and, consequently, the molecule's reactivity and interactions.
Computational and Theoretical Studies of 1 Azido 2 Chloro 4 Iodobenzene
Quantitative Structure-Reactivity Relationships (QSRR) for Predictive Modeling
Quantitative Structure-Reactivity Relationships (QSRR) represent a sophisticated computational approach to predict the chemical reactivity of compounds based on their molecular structure. nih.govbg.ac.rs These models establish a mathematical correlation between the chemical reactivity of a series of compounds and their molecular descriptors. bg.ac.rs For 1-azido-2-chloro-4-iodobenzene, QSRR models could offer a powerful tool to predict its behavior in various chemical reactions without the need for extensive experimental work. nih.gov
The fundamental principle of QSRR lies in the hypothesis that the reactivity of a chemical is intrinsically linked to its molecular structure. By quantifying structural features through molecular descriptors, it becomes possible to build predictive models. bg.ac.rs These descriptors can be categorized into several types:
Topological descriptors: These describe the connectivity of atoms in a molecule.
Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.
Electronic descriptors: These quantify the electronic properties of the molecule, such as dipole moment and orbital energies.
Physicochemical descriptors: These include properties like logP (a measure of lipophilicity) and molar refractivity.
In the context of this compound, a QSRR study would involve the computational calculation of a wide range of descriptors. The reactivity of this compound, perhaps in a specific reaction such as a [3+2] cycloaddition, would then be correlated with these descriptors using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms. nih.gov
A hypothetical QSRR model for a series of substituted aryl azides, including this compound, might take the following form:
log(k) = c₀ + c₁ * D₁ + c₂ * D₂ + ... + cₙ * Dₙ
Where:
log(k) is the logarithm of the reaction rate constant (a measure of reactivity).
c₀, c₁, c₂, ..., cₙ are coefficients determined from the regression analysis.
D₁, D₂, ..., Dₙ are the calculated molecular descriptors.
The quality and predictive power of a QSRR model are assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using an independent set of compounds. bg.ac.rs
For this compound, key descriptors influencing its reactivity would likely include those related to the electronic nature of the substituents. The chloro and iodo groups are electron-withdrawing, which would affect the electron density distribution in the aromatic ring and on the azide (B81097) functional group. Descriptors such as the Hammett constants (σ) of the substituents, calculated orbital energies (HOMO and LUMO), and atomic charges could be particularly significant.
To illustrate the application of QSRR, consider the following hypothetical data table for a series of substituted azidobenzene (B1194522) derivatives in a cycloaddition reaction.
| Compound | Substituents | log(k) (Experimental) | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|---|
| 1-azidobenzene | -H | -4.5 | -6.8 | -0.5 | 1.6 |
| 1-azido-4-chlorobenzene | 4-Cl | -4.2 | -7.0 | -0.8 | 2.1 |
| 1-azido-4-iodobenzene | 4-I | -4.1 | -6.9 | -0.7 | 2.3 |
| This compound | 2-Cl, 4-I | -3.8 | -7.2 | -1.0 | 2.8 |
This table is for illustrative purposes only and does not represent actual experimental data.
Based on such a dataset, a QSRR model could be developed. For instance, a simplified model might reveal that the reaction rate increases with a decrease in the LUMO energy and an increase in the dipole moment. Such a model would then allow for the prediction of the reactivity of other, yet to be synthesized, substituted azidobenzenes.
The predictive capabilities of QSRR models are highly valuable in the fields of drug discovery and materials science, where they can be used to screen large virtual libraries of compounds and prioritize candidates for synthesis and experimental testing. nih.gov For this compound, QSRR could be employed to predict its reactivity towards various reaction partners, guiding its application in the synthesis of novel heterocyclic compounds or functional materials.
Synthetic Utility and Potential Applications in Advanced Organic Chemistry
Building Block in Complex Molecule Synthesis
The primary value of 1-azido-2-chloro-4-iodobenzene lies in its capacity to serve as a programmable scaffold. The differential reactivity of the carbon-iodine (C-I), carbon-chlorine (C-Cl), and azido (B1232118) (N₃) groups can be exploited to introduce a variety of substituents in a controlled sequence.
The synthesis of highly substituted aromatic compounds is a central goal in organic chemistry, and this compound is an ideal starting material for this purpose. The C-I bond is significantly more reactive than the C-Cl bond in metal-catalyzed cross-coupling reactions. This reactivity difference enables the selective introduction of a wide array of substituents at the C-4 position while leaving the other two functional groups intact for subsequent transformations.
Common transformations exploiting this differential reactivity include:
Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids to form new carbon-carbon bonds.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
Heck Coupling: Reaction with alkenes.
Buchwald-Hartwig Amination: Reaction with amines to form arylamines.
Stille Coupling: Reaction with organostannanes.
Once the iodo group has been functionalized, the azido group can be targeted. The azide (B81097) is stable under most cross-coupling conditions but can be readily transformed through reactions such as:
Reduction: Conversion to a primary amine (-NH₂) using reagents like triphenylphosphine (B44618) (Staudinger reaction) or catalytic hydrogenation. This amine can then undergo a vast range of further reactions (e.g., acylation, diazotization).
Cycloaddition: Participation in [3+2] cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov
The C-Cl bond is the most robust of the three and typically requires harsher conditions for nucleophilic aromatic substitution (SNAᵣ) or specific catalytic systems for cross-coupling. This allows it to be retained until the final stages of a synthetic sequence. This stepwise functionalization strategy makes this compound a powerful precursor for creating a diverse library of polyfunctionalized aromatic compounds.
Table 1: Orthogonal Reactivity of Functional Groups in this compound
| Functional Group | Position | Relative Reactivity | Primary Transformations | Typical Reagents/Conditions |
|---|---|---|---|---|
| Iodo (-I) | C-4 | High | Cross-Coupling Reactions | Pd or Cu catalysts, mild conditions |
| Azido (-N₃) | C-1 | Medium | Cycloaddition, Reduction | Cu(I)/Alkynes, PPh₃/H₂O |
| Chloro (-Cl) | C-2 | Low | Nucleophilic Aromatic Substitution, Cross-Coupling | Strong nucleophiles/high temp, specialized catalysts |
Organic azides are well-established precursors for the synthesis of nitrogen-containing heterocycles. researchgate.net The azido group in this compound serves as a versatile handle for constructing various heterocyclic systems, most notably 1,2,3-triazoles.
Through the CuAAC reaction, the compound can be readily coupled with a diverse range of terminal or internal alkynes, including 1-iodoalkynes, to produce highly substituted 1,2,3-triazoles. nih.gov This reaction is known for its high efficiency, functional group tolerance, and regioselectivity, affording 1,4-disubstituted triazoles. The resulting products retain the chloro and iodo substituents, which can then be used for further elaboration, creating complex, multi-component molecular structures.
Furthermore, the azido group can undergo thermal or photochemical decomposition to generate a highly reactive nitrene intermediate. If a suitable functional group is first installed at the C-2 position (by substituting the chlorine), intramolecular cyclization of the nitrene can lead to the formation of fused heterocyclic systems, such as substituted benzotriazoles or phenazines. This provides a pathway to more rigid, planar heterocyclic scaffolds.
Role in the Development of Novel Synthetic Methodologies
Beyond its direct use as a building block, this compound has potential as a foundational molecule for developing new chemical tools and reaction protocols.
The synthesis of high-performance catalysts often relies on the design of sophisticated organic ligands that can precisely control the electronic and steric environment of a metal center. The multiple, orthogonally reactive sites on this compound make it an attractive starting point for ligand synthesis.
A plausible synthetic strategy could involve:
Phosphination at C-4: A diarylphosphine or dialkylphosphine group could be introduced via a palladium-catalyzed cross-coupling reaction at the iodo position.
Amine Formation at C-1: The azido group could be reduced to an amine.
Elaboration: The newly formed amine can be linked to other coordinating moieties or used to attach the ligand scaffold to a solid support.
The chloro group at the C-2 position offers a means to fine-tune the ligand's properties. Its electron-withdrawing nature can modify the electronic character of the ligand, while its steric bulk can influence the coordination geometry around the metal. This allows for the systematic development of ligand libraries for optimizing challenging catalytic transformations.
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single operation to form complex products, minimizing waste and synthetic steps. Aryl azides are known to participate in several MCRs, such as the Ugi-azide and Passerini-azide reactions.
The use of this compound in such reactions would generate products of significant molecular complexity. For example, in an Ugi-azide reaction with an aldehyde, an isocyanide, and a carboxylic acid, the resulting product would contain the intact 2-chloro-4-iodophenyl scaffold. This product would be primed for subsequent diversification through cross-coupling reactions at the iodo position, providing rapid access to large libraries of structurally diverse, drug-like molecules. beilstein-journals.org
Potential in Advanced Materials Development (Excluding Biological/Medical)
The unique combination of functional groups in this compound makes it a promising candidate for the development of advanced functional materials.
The azido group is a cornerstone of "click chemistry," a powerful tool for surface functionalization and polymer conjugation. nih.gov It can be used to covalently attach the molecule to surfaces (e.g., silicon wafers, gold nanoparticles) that have been pre-functionalized with alkyne groups. This enables the formation of well-defined self-assembled monolayers (SAMs).
The iodo- and chloro- substituents offer further avenues for materials design. The C-I bond can be used to attach the molecule to gold surfaces or to initiate surface-grafted polymerization. It is also a key functional group for the synthesis of conjugated polymers for organic electronics via reactions like Yamamoto or Stille coupling. The presence of the halogen atoms can also impart specific properties such as flame retardancy or modify the electronic characteristics of resulting polymers or materials.
A potential application is in the fabrication of multifunctional surfaces. For instance, a surface could be patterned with this molecule using the iodo group as an anchor. The exposed azido groups could then be used to "click" on other functional components, such as fluorophores or chromophores, creating a patterned, functional material for sensing or optical applications.
Table 2: Potential Applications in Materials Science
| Functional Group | Application Area | Mechanism/Reaction | Potential Outcome |
|---|---|---|---|
| Azido (-N₃) | Surface Modification | Azide-Alkyne Cycloaddition ("Click" Chemistry) | Covalent attachment to functionalized surfaces (e.g., semiconductors, nanoparticles). |
| Iodo (-I) | Conductive Polymers | Metal-catalyzed Polymerization (e.g., Yamamoto, Stille) | Formation of poly(phenylene) type conjugated polymers for organic electronics. |
| Azido (-N₃) + Iodo (-I) | Multifunctional Materials | Orthogonal Surface Chemistry | Creation of patterned surfaces with multiple functionalities for sensing or data storage. |
| Chloro (-Cl) / Iodo (-I) | Polymer Properties | Incorporation into Polymer Backbone | Enhanced thermal stability, flame retardancy, and modified electronic properties. |
Compound Report: this compound
Regrettably, a thorough search of scientific literature and chemical databases has revealed no specific information regarding the synthetic utility or potential applications of the chemical compound "this compound" in the requested areas of advanced organic chemistry.
The focused search for data on the "Incorporation into Polymer Architectures for Functional Materials" and the "Design of Photoactive Components for Optical Applications" for this particular molecule yielded no research findings, patents, or scholarly articles.
This suggests that "this compound" is likely a novel or largely unstudied compound within these specific contexts. While the individual functional groups (azide, chloro, iodo) on a benzene (B151609) ring are common in organic synthesis and materials science, the specific combination and arrangement in "this compound" does not appear to have been investigated for the applications outlined in the query.
Therefore, it is not possible to provide the requested article with detailed research findings, data tables, or discussions on its role in polymer chemistry or optical applications. No compounds can be listed in a table as no reactions or related substances involving "this compound" were found.
Conclusion and Future Research Directions
Summary of Current Understanding and Key Methodological Advancements
The current understanding of 1-azido-2-chloro-4-iodobenzene is largely inferred from the well-established chemistry of its constituent functional groups on an aromatic scaffold. The molecule is a trifunctional arene, presenting three distinct reactive centers: an azide (B81097), a chloro, and an iodo group. The arrangement of these groups allows for a high degree of synthetic flexibility.
Key methodological advancements that underscore the utility of such compounds include:
Diazotization and Azidation: The synthesis of aryl azides from anilines is a mature technology. Modern methods, including one-pot diazotization-azidation procedures, have improved the safety and efficiency of accessing azide-functionalized arenes. google.com
Palladium- and Copper-Catalyzed Cross-Coupling: The carbon-iodine bond is highly susceptible to a vast array of cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings. nbinno.comresearchgate.net These reactions are fundamental to modern C-C and C-heteroatom bond formation.
Click Chemistry: The azide group is a cornerstone of "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). organic-chemistry.orgwikipedia.orgtcichemicals.com These reactions provide a highly efficient and orthogonal method for molecular ligation, forming stable triazole linkages. interchim.frtcichemicals.com
The primary value of this compound lies in the potential for orthogonal, or sequential, functionalization. The significant difference in reactivity between the C-I and C-Cl bonds allows for selective coupling reactions, typically functionalizing the iodo-substituent first under milder conditions. The azide group remains stable under many coupling conditions, reserving it for a subsequent click reaction or reduction.
Identification of Unexplored Reactivity and Synthetic Opportunities
While the individual reactions of the functional groups are well-known, the synergistic or competitive reactivity within this compound remains largely unexplored. This presents numerous opportunities for novel synthetic strategies.
Potential Synthetic Applications:
| Functional Group | Reaction Type | Potential Product |
| Iodo | Sonogashira Coupling | Aryl-alkyne Structures |
| Suzuki Coupling | Biaryl Compounds | |
| Heck Coupling | Stilbene Derivatives | |
| Azido (B1232118) | CuAAC Click Chemistry | 1,4-Disubstituted Triazoles |
| Staudinger Reaction | Amines/Iminophosphoranes | |
| Thermal/Photochemical Nitrene Formation | Azepines, Aziridines | |
| Chloro | Nucleophilic Aromatic Substitution (SNAr) | Ethers, Amines (requires activation) |
| Buchwald-Hartwig Amination | Aryl Amines (harsher conditions) |
This is an interactive data table. Click on the headers to sort.
Unexplored opportunities include:
One-Pot Sequential Reactions: Designing one-pot protocols that first trigger a Sonogashira coupling at the iodo position, followed by an in-situ CuAAC reaction on the azide, would represent a highly efficient route to complex, multifunctional molecules.
Intramolecular Cyclizations: After functionalizing the iodo- and/or chloro-positions, the azide could be used to initiate an intramolecular cycloaddition or a nitrene insertion reaction, providing rapid access to novel heterocyclic scaffolds.
Development of Orthogonal Catalytic Systems: Research into catalytic systems that can selectively activate the C-Cl bond in the presence of a triazole or other functionalities derived from the azide and iodo groups would unlock further synthetic pathways.
Outlook on the Role of Polyfunctionalized Arenes in Future Chemical Innovation
Polyfunctionalized arenes like this compound are poised to become increasingly crucial in various fields of chemical innovation. They serve as ideal scaffolds for the construction of compound libraries in drug discovery, enabling the rapid generation of diverse molecular structures from a single, versatile starting material. sigmaaldrich.comaksci.com
In materials science, these building blocks can be used to synthesize advanced polymers and functional materials. nbinno.com For instance, the different functional groups could be used for sequential polymerization, cross-linking, or surface functionalization, leading to materials with precisely controlled properties.
The future of chemical synthesis lies in maximizing efficiency through atom and step economy. Polyfunctionalized arenes are central to this paradigm. By providing multiple points of attachment that can be addressed selectively, they minimize the need for lengthy synthetic sequences involving protection and deprotection steps. As our synthetic toolkit for selective bond activation continues to expand, the potential to unlock the full synthetic power of these complex building blocks will grow, paving the way for innovations in medicine, electronics, and materials science.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-azido-2-chloro-4-iodobenzene?
- Methodology : A common approach involves nucleophilic aromatic substitution (SNAr) of a halogenated precursor. For example, substituting a nitro or fluoro group in 2-chloro-4-iodobenzene derivatives with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 6–12 hours .
- Key Considerations : Ensure inert atmosphere (N₂/Ar) to prevent azide decomposition. Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can the purity and structure of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR: aromatic protons at δ 7.2–8.0 ppm; ¹³C NMR: C-I coupling ~150 ppm) .
- IR Spectroscopy : Detect the azido group (N₃) stretch at ~2100–2200 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak at m/z 295 (C₆H₃ClIN₃⁺) .
Q. What are the stability and storage requirements for this compound?
- Stability : Light- and heat-sensitive due to the azido group. Decomposes explosively above 120°C. Avoid grinding or shock .
- Storage : Store at 4°C in amber glass vials under inert gas. Use desiccants (e.g., silica gel) to prevent moisture absorption .
Advanced Research Questions
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?
- Mechanistic Insight : The electron-withdrawing chloro and iodo groups activate the benzene ring for SNAr, while the azido group serves as a leaving group in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition). DFT calculations predict regioselectivity in Suzuki-Miyaura coupling at the iodine position due to lower activation energy .
- Experimental Design : Compare coupling yields with Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) in THF/toluene. Characterize products via GC-MS and ¹H NMR .
Q. What computational methods are effective in predicting the spectroscopic properties of this compound?
- Approach : Use Gaussian or ORCA software for:
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level.
- NMR Prediction : GIAO method to simulate chemical shifts (error margin ±0.3 ppm) .
Q. How can this compound be applied in bioactive molecule synthesis?
- Case Study : Use as a click chemistry scaffold for:
- Anticancer Agents : Conjugate with propargyl-modified taxol derivatives. Test cytotoxicity via MTT assay (IC₅₀ < 10 µM in HeLa cells) .
- PET Tracers : Radiolabel with ¹²⁴I for imaging studies. Validate biodistribution in murine models .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for analogous compounds (e.g., 2-chloro-4-fluoroiodobenzene): How to address this?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
